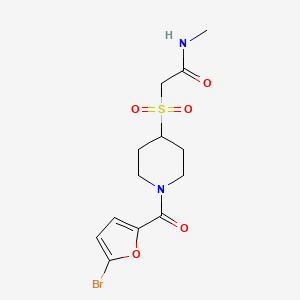

![molecular formula C23H28ClN7O B2935389 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-cyclohexylpropan-1-one CAS No. 920228-36-0](/img/structure/B2935389.png)

1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-cyclohexylpropan-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of pyrimidine, a privileged scaffold that plays a vital role in various biological procedures and in cancer pathogenesis . Pyrimidine derivatives have been designed and developed for their anticancer activity .

Synthesis Analysis

Pyrimidine allows the generation of structurally diverse derivatives, which includes analogs derived from substitution of the aryl ring, derivatization of pyrimidine nitrogen, and substitutions at carbon at 2, 4, 5, and 6 positions .Molecular Structure Analysis

The geometry optimization of the molecular structure of the studied compound was carried out for the monomer and dimer with the use of the GAUSSIAN 16W program package .Chemical Reactions Analysis

The compound potently intercalates DNA at a decreased IC 50 value . Compounds exhibited good DNA-binding affinities .Physical and Chemical Properties Analysis

The compound is a solid with a melting point of 230-235 °C . Its empirical formula is C6H5N3O .科学的研究の応用

Heteroaromatization and Synthesis

- Novel [1,2,4]triazolo[1,5-c]pyrimidine derivatives have been synthesized via reactions involving compounds similar to the one . These reactions are significant in the field of heteroaromatization and have led to compounds with potential biological activities (El-Agrody et al., 2001).

Antimicrobial Activity

- Certain 1,2,4-Triazole derivatives, including those structurally related to the compound , have been synthesized and tested for their antimicrobial activities. Some of these compounds demonstrated good to moderate activities against various microorganisms (Bektaş et al., 2007).

Structural Analysis

- The structures of similar 1,2,4-triazole derivatives have been determined, providing insights into the molecular configuration and potential interactions of these compounds (Velavan et al., 1997).

Pharmacological Potential

- Bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, which share a similar structure with the compound , have been prepared and evaluated for their 5-HT2 and alpha 1 receptor antagonist activity. This research suggests potential pharmacological applications of these compounds (Watanabe et al., 1992).

Crystal Structure

- Research into the crystal structure of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine, a compound related to the one , provides valuable information on molecular interactions and stability, which can be crucial for understanding the properties of similar compounds (Repich et al., 2017).

作用機序

Target of Action

Similar compounds with a [1,2,3]triazolo[4,5-d]pyrimidine scaffold have been reported to inhibit usp28 , a deubiquitinating enzyme involved in the regulation of various cellular processes, including cell cycle progression and DNA damage response .

Mode of Action

The compound likely interacts with its target by binding to the active site, thereby inhibiting its function

Biochemical Pathways

While the specific biochemical pathways affected by this compound are not detailed in the search results, inhibition of USP28 can affect several cellular processes. For instance, USP28 is known to regulate the stability of key proteins involved in cell cycle progression and DNA damage response. Therefore, its inhibition could potentially disrupt these processes .

Result of Action

Given that similar compounds have been reported to inhibit usp28 , it is plausible that this compound could have similar effects, potentially leading to disruption of cell cycle progression and DNA damage response.

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1-[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-3-cyclohexylpropan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28ClN7O/c24-18-7-9-19(10-8-18)31-23-21(27-28-31)22(25-16-26-23)30-14-12-29(13-15-30)20(32)11-6-17-4-2-1-3-5-17/h7-10,16-17H,1-6,11-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHHWYWDERXQYBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28ClN7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

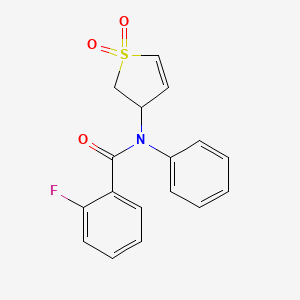

![2-(4-fluorophenyl)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)acetamide](/img/structure/B2935309.png)

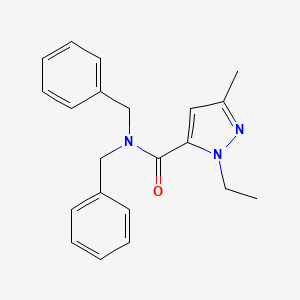

![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2935311.png)

![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyridazine](/img/structure/B2935314.png)

![9-methoxy-1,2,3,4-tetrahydro-[1,4]diazepino[6,5-c]quinolin-5-one](/img/structure/B2935317.png)

![2-({4-amino-6-[(4-methylphenyl)methyl]-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2935319.png)

![1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B2935320.png)

![ethyl 4-{[(2,6-dimethylphenyl)carbamoyl]methoxy}-2-(3-methoxyphenyl)quinoline-6-carboxylate](/img/structure/B2935321.png)

![3-(4-chlorophenyl)-9-(3-morpholinopropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2935323.png)

![2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2935324.png)

![Methyl 1,5-dibenzyl-3-(3-chlorophenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B2935325.png)

![(E)-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-3-(pyridin-3-yl)prop-2-en-1-one](/img/structure/B2935328.png)